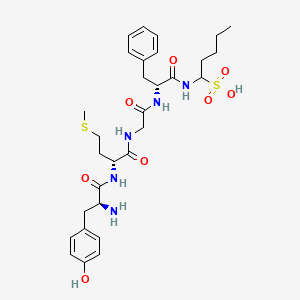
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide is a complex organic compound with the molecular formula C30H43N5O8S2 This compound is a peptide derivative, which means it is composed of amino acids linked together in a specific sequence The compound’s structure includes tyrosine, methionine, glycine, and phenylalanine residues, along with a sulfopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as carbodiimides or uronium salts. After the peptide chain is fully assembled, the sulfopentyl group is introduced through a specific alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. The process is optimized to ensure efficient coupling reactions and minimal side reactions. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to isolate the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The disulfide bonds, if present, can be reduced to thiol groups.
Substitution: The sulfopentyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone derivatives.
Reduction: Thiol-containing peptides.
Substitution: Modified peptides with new functional groups.
Applications De Recherche Scientifique
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and signaling pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of novel biomaterials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s peptide backbone allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. The sulfopentyl group may enhance its binding affinity or stability, contributing to its overall efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Tyrosyl-D-methionylglycyl-N-(1-phosphonopentyl)-D-phenylalaninamide
- L-Tyrosyl-D-methionylglycyl-N-(5-carboxypentyl)-D-phenylalaninamide
Uniqueness
L-Tyrosyl-D-methionylglycyl-N-(1-sulfopentyl)-D-phenylalaninamide is unique due to the presence of the sulfopentyl group, which imparts distinct chemical properties and potential biological activities. This modification can influence the compound’s solubility, stability, and interaction with molecular targets, setting it apart from other similar peptides.
Propriétés
Numéro CAS |
75796-34-8 |
|---|---|
Formule moléculaire |
C30H43N5O8S2 |
Poids moléculaire |
665.8 g/mol |
Nom IUPAC |
1-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]pentane-1-sulfonic acid |
InChI |
InChI=1S/C30H43N5O8S2/c1-3-4-10-27(45(41,42)43)35-30(40)25(18-20-8-6-5-7-9-20)33-26(37)19-32-29(39)24(15-16-44-2)34-28(38)23(31)17-21-11-13-22(36)14-12-21/h5-9,11-14,23-25,27,36H,3-4,10,15-19,31H2,1-2H3,(H,32,39)(H,33,37)(H,34,38)(H,35,40)(H,41,42,43)/t23-,24+,25+,27?/m0/s1 |
Clé InChI |
XZJNNKBQRUCANK-MFNPRMOXSA-N |
SMILES isomérique |
CCCCC(NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H](CCSC)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)S(=O)(=O)O |
SMILES canonique |
CCCCC(NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC2=CC=C(C=C2)O)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(Hydroxyimino)-2-methylpentan-2-yl]prop-2-enamide](/img/structure/B14439712.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-4-methyl-3-phenyl-4H-1,4-benzothiazine](/img/structure/B14439715.png)
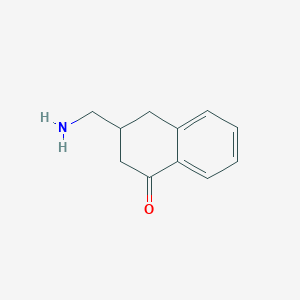
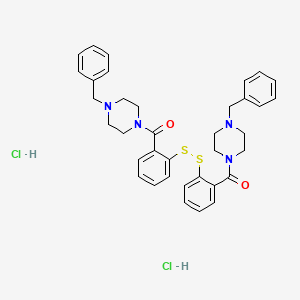

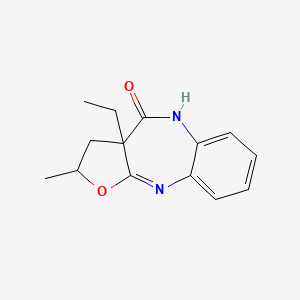

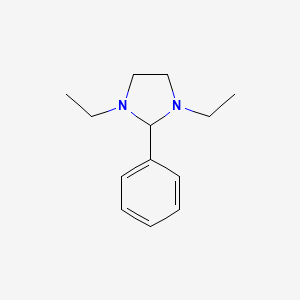

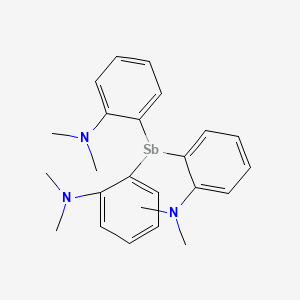
![4-[(Propan-2-yl)amino]benzene-1-sulfonic acid](/img/structure/B14439766.png)
![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one](/img/structure/B14439768.png)
